4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid
Overview
Description
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol This compound features a bicyclic structure with an oxa-azabicyclo moiety attached to a benzoic acid group
Scientific Research Applications
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is significant potential for future research and development in this area.
Mechanism of Action
Target of Action
The primary target of 4-{8-Oxa-3-azabicyclo[32The compound’s structure, specifically the 8-azabicyclo[321]octane scaffold, is a central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and transporters, contributing to their wide array of biological activities .
Mode of Action
The specific mode of action of 4-{8-Oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner, potentially influencing neurotransmission or other cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by 4-{8-Oxa-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 4-{8-Oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have a range of potential effects depending on the specific targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{8-Oxa-3-azabicyclo[321]octan-3-yl}benzoic acid typically involves the construction of the 8-oxa-3-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold using asymmetric cycloadditions of cyclic azomethine ylides . This method provides high diastereo- and enantioselectivities, ensuring the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound shares the same bicyclic scaffold but lacks the benzoic acid moiety.
Tropane alkaloids: These compounds also feature the 8-azabicyclo[3.2.1]octane scaffold and are known for their biological activities.
Uniqueness
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid is unique due to the presence of both the oxa-azabicyclo scaffold and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)17-11/h1-4,11-12H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCLVRMDDQQZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.